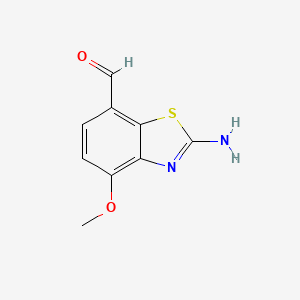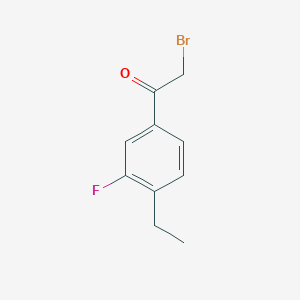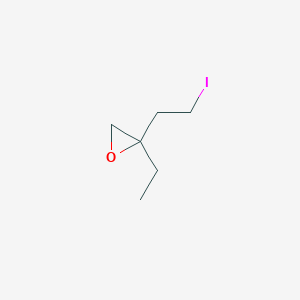
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.
準備方法
The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
化学反応の分析
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
作用機序
The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .
類似化合物との比較
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
Tetrakisepoxy cyclosiloxane: This compound has a similar epoxy functionality but features a cyclic siloxane structure, which imparts different physical and chemical properties.
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane: This compound has multiple epoxy groups and a longer siloxane chain, making it suitable for different applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
特性
分子式 |
C10H24O3Si2 |
|---|---|
分子量 |
248.47 g/mol |
IUPAC名 |
dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3 |
InChIキー |
ICYXLXKMZOOGPX-UHFFFAOYSA-N |
正規SMILES |
C[SiH](C)O[Si](C)(C)CCCOCC1CO1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Dioxaspiro[5.6]dodecane-9-methanol](/img/structure/B8570943.png)

![4-Isopropyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8570958.png)


![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)



![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)


